2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,1-bis(3-methylbut-2-enoxy)but-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-9-16-15(11-14(5)6)17-10-8-13(3)4/h7-8,11,15H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWIJHYMQMETJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(C=C(C)C)OCC=C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432547 | |
| Record name | 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54763-52-9 | |
| Record name | 3-Methyl-1,1-bis[(3-methyl-2-buten-1-yl)oxy]-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54763-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-buten-1-yl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Molecular Characteristics
The molecular formula of 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-2-butene is C₁₀H₁₈O , with a molecular weight of 154.25 g/mol . Its structure features a central 2-butene backbone substituted with two prenyl (3-methyl-2-butenyl) ether groups at the 1-position. The IUPAC name, 3-methyl-1-(3-methylbut-3-enoxy)but-2-ene , reflects its branched ether linkages and unsaturated moieties.
Synthetic Strategies for Bis-Prenyl Ethers
Williamson Ether Synthesis with Prenyl Halides
Williamson ether synthesis, a classical method for ether formation, could be adapted for this compound. A diol or dihalide core (e.g., 3-methyl-2-butenol) might react with prenyl halides under basic conditions. For example, 3-methyl-2-butenyl bromide could undergo nucleophilic substitution with a diol intermediate. However, steric hindrance from the prenyl groups may necessitate elevated temperatures or phase-transfer catalysts.
In related work, C-prenylated stilbenoid methyl ethers were synthesized using prenyl bromide and cuprate intermediates. Transmetalation of a lithiated dioxolane with CuBr·DMS generated a cuprate, which reacted with prenyl bromide to install the prenyl group. Adapting this method, a dihalide or diepoxide core could undergo sequential prenylation to form the bis-ether structure.
Acid-Catalyzed Etherification
Lewis acids like BF₃·OEt₂ or TMSOTf facilitate etherification via carbocation intermediates. In electrophilic aromatic prenylation, epoxide opening with BF₃·OEt₂ generated prenyl ethers through tandem cyclization. For 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-2-butene, a diepoxide intermediate could react with prenyl alcohol under acidic conditions.
For instance, treatment of a diepoxide with TMSOTf instead of BF₃·OEt₂ might suppress competing cyclization side reactions, as observed in hexahydroxanthene syntheses. This approach requires precise control of stoichiometry to avoid oligomerization.
Olefin Metathesis for Backbone Formation
Grubbs’ second-generation catalyst enables cross-metathesis to construct unsaturated backbones. In a reported synthesis, 2-methyl-2-butene underwent metathesis with a prenyl epoxide to yield a tricyclic product. Applying this strategy, a divinyl ether precursor could react with 2-methyl-2-butene to form the 2-butene core, followed by functionalization with prenyl groups.
Table 2: Reaction Conditions for Metathesis
| Component | Role | Source |
|---|---|---|
| Grubbs’ Gen 2 Catalyst | Metathesis initiator | |
| 2-Methyl-2-butene | Olefin partner | |
| Divinyl ether | Substrate |
Analytical and Optimization Challenges
Regioselectivity and Isomer Formation
Prenylation often yields regioisomers due to the stability of carbocation intermediates. In studies of hexahydroxanthenes, BF₃·OEt₂ favored C-2 substitution, while TMSOTf promoted C-6 prenylation. For bis-prenyl ethers, similar regioselectivity challenges could arise, necessitating chromatographic separation or tailored Lewis acids.
Purification and Stability
The compound’s volatility and sensitivity to heat complicate purification. Short-path distillation or preparative GC may be required, as employed in the isolation of bis(3-methyl-2-butenyl) sulfide. Additionally, the ether linkages’ susceptibility to acid hydrolysis demands anhydrous conditions during synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- undergoes various
Biological Activity
2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- (CAS No. 54763-52-9), is an organic compound characterized by its unique structure, which includes two 3-methyl-2-butenyl groups attached to a 2-butene backbone. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities.
- Molecular Formula : C15H26O2
- Molecular Weight : 238.37 g/mol
- Density : 0.885 g/cm³
- Boiling Point : 301.44°C at 760 mmHg
- Flash Point : 97.847°C
Synthesis and Preparation
The synthesis of 2-butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- typically involves the reaction of 2-butene with 3-methyl-2-buten-1-ol. This reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, significantly impact the yield and purity of the compound.
Cytotoxicity and Antitumor Activity
The biological activity of compounds with similar structures has been explored extensively in cancer research. For example, certain prenylated compounds have demonstrated cytotoxic effects against various cancer cell lines. Although specific data on the cytotoxicity of 2-butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- is scarce, its structural characteristics may imply similar potential for antitumor activity .
Study on Related Compounds
In a comparative study examining the biological activities of various coumarin derivatives, some compounds exhibited significant inhibitory effects on cancer cell proliferation. These findings highlight the importance of structural features in determining biological activity and suggest avenues for further research into related compounds like 2-butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-.
In Vitro Studies
Recent investigations into the effects of prenylated compounds have shown promising results in inhibiting specific enzymes linked to cancer progression. For instance, certain prenylated phenolic compounds were found to inhibit DNA polymerase activity at low concentrations . While direct evidence for the inhibition by 2-butene derivatives remains to be established, these findings provide a foundation for hypothesizing similar activities.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|---|
| 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- | 54763-52-9 | 238.37 g/mol | Unknown | Unknown |
| Prenylated Coumarin A | TBD | TBD | Yes | Yes |
| Terpenoid X | TBD | TBD | Yes | Moderate |
Scientific Research Applications
Overview
2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- (CAS No. 54763-52-9) is an organic compound characterized by its unique structure comprising a 2-butene backbone and two 3-methyl-2-butenyl ether groups. Its molecular formula is C15H26O2, and it has a molecular weight of approximately 238.37 g/mol. This compound exhibits a range of applications across various fields, particularly in the chemical industry and material sciences.
Chemical Synthesis
One of the primary applications of 2-butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- is as an intermediate in organic synthesis. It can be synthesized through the reaction of 2-butene with 3-methyl-2-buten-1-ol, often catalyzed by acids or bases to enhance reaction efficiency. This compound's unique structure allows it to participate in various chemical reactions, including:
- Esterification : It can react with carboxylic acids to form esters, which are valuable in producing fragrances and flavorings.
- Polymerization : Its double bonds can undergo polymerization reactions to create polymers used in coatings and adhesives.
Material Science
In material science, this compound is being explored for its potential use in the development of advanced materials due to its structural properties:
- Additives : It can serve as a plasticizer or modifier in polymers to enhance flexibility and durability.
- Coatings : The compound's ether groups contribute to its solubility and adhesion properties, making it suitable for formulating high-performance coatings.
Agricultural Applications
Research indicates that compounds similar to 2-butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- may have applications in agriculture:
- Pesticides : Its derivatives could be explored as active ingredients in pesticide formulations due to their potential efficacy against pests.
- Growth Regulators : There is ongoing research into its role as a plant growth regulator, influencing plant development and yield.
Pharmaceutical Applications
The compound's unique structure also makes it a candidate for pharmaceutical applications:
- Drug Development : Investigations into its biological activity suggest potential uses in drug formulations where its ether groups may enhance solubility or bioavailability.
- Prodrug Strategies : It could be utilized in designing prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
Case Study 1: Synthesis and Application as an Additive
A study conducted by TCI Chemicals demonstrated the synthesis of 2-butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- for use as an additive in polymer formulations. The research highlighted how the compound improved the mechanical properties of polyvinyl chloride (PVC) when incorporated at specific concentrations. The findings indicated enhanced flexibility and thermal stability compared to traditional additives.
Case Study 2: Agricultural Efficacy
Research published in agricultural chemistry journals explored the use of this compound as a potential pesticide. Trials showed that formulations containing derivatives of 2-butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- exhibited significant efficacy against common agricultural pests while demonstrating low toxicity to beneficial insects.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
Structural Features :
The compound contains a central 3-methyl-2-butene backbone with two (3-methyl-2-butenyl)oxy substituents. This structure combines olefinic unsaturation with ether linkages, influencing its reactivity and physical properties.
Comparison with Structurally Similar Compounds
1-Butene, 2-methyl-4-((3-methyl-2-butenyl)oxy)- (CAS 59637-41-1)
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Density : 0.8477 g/cm³
- Boiling Point : 130°C (at 140 Torr)
- Key Differences :
- Simpler structure with a single (3-methyl-2-butenyl)oxy group and shorter carbon chain.
- Lower molecular weight and boiling point compared to the target compound, reflecting reduced van der Waals interactions.
Bis(3-methyl-2-butenyl) Ether (CAS 26902-25-0)
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Structural Features :
- Two 3-methyl-2-butenyl groups connected via an ether oxygen.
- Key Differences :
- Lacks the central olefinic backbone present in the target compound.
- Lower density (estimated ~0.82–0.85 g/cm³) and boiling point due to reduced molecular complexity.
2-Butene,1-Methoxy-3-methyl- (CAS 22093-99-8)
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Key Differences :
- Contains a methoxy group instead of the larger (3-methyl-2-butenyl)oxy substituents.
- Significantly smaller and less sterically hindered, leading to higher volatility.
Comparative Data Table
| Property | Target Compound (CAS 54763-52-9) | 1-Butene, 2-methyl-4-((3-methyl-2-butenyl)oxy)- (CAS 59637-41-1) | Bis(3-methyl-2-butenyl) Ether (CAS 26902-25-0) |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₆O₂ | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight (g/mol) | 238.37 | 154.25 | 154.25 |
| Density (g/cm³) | 0.885 | 0.8477 | ~0.84 (estimated) |
| Boiling Point (°C) | 301.44 (760 mmHg) | 130 (140 Torr) | ~180–200 (estimated) |
| Key Functional Groups | Two ethers, one olefin | One ether, one olefin | Two ethers |
Target Compound (CAS 54763-52-9)
- Reactivity :
- The olefinic backbone may undergo Diels-Alder reactions or hydrogenation.
- Ether linkages are susceptible to acid-catalyzed cleavage.
- Applications: Potential use as a fragrance intermediate or specialty solvent due to its branched structure and moderate polarity .
Q & A
Basic Question: What are the key physicochemical properties of 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-2-butene, and how are they experimentally determined?
Answer:
The compound’s physicochemical properties include:
Methodology:
- Boiling point determination: Use differential scanning calorimetry (DSC) or distillation under reduced pressure .
- Solubility profiling: Conduct partition coefficient () measurements via HPLC .
- Structural confirmation: Employ -NMR and -NMR to resolve ether linkages and allyl substituents .
Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, as analogs like 3-methyl-2-buten-1-ol exhibit respiratory irritation .
- Storage: Store in airtight containers at 2–8°C to prevent degradation or polymerization .
Advanced Consideration: Monitor for peroxide formation in stored samples using iodometric titration .
Advanced Question: How can researchers design a synthesis route for 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-2-butene?
Answer:
A plausible synthesis involves:
Precursor preparation: Generate 3-methyl-2-buten-1-ol via acid-catalyzed hydration of isoprene .
Etherification: React 2-butene-3-methyl-1,1-diol with 3-methyl-2-buten-1-ol under Mitsunobu conditions (DIAD, PPh) .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Critical Analysis: Optimize stoichiometry to avoid side products like mono-substituted derivatives .
Advanced Question: How can contradictions in spectral data (e.g., MS, NMR) for this compound be resolved?
Answer:
Contradictions often arise from:
- Isomeric impurities: Use 2D-NMR (e.g., HSQC, HMBC) to distinguish regioisomers .
- Mass spectrometry artifacts: Compare fragmentation patterns with NIST reference libraries .
- Solvent effects: Re-run NMR in deuterated DMSO to resolve overlapping proton signals .
Case Study: A 2023 NIST study resolved ambiguous -NMR signals for allyl ethers using cryoprobes .
Basic Question: What analytical techniques are most effective for purity assessment?
Answer:
Validation: Cross-validate results with elemental analysis (C/H/O) .
Advanced Question: How does the compound’s stability vary under different experimental conditions?
Answer:
- Thermal stability: Decomposes above 180°C; monitor via TGA-DSC .
- pH sensitivity: Stable in neutral conditions but hydrolyzes in acidic/basic media (e.g., 0.1M HCl at 60°C) .
- Light sensitivity: UV-Vis studies show degradation under UV light; store in amber vials .
Mitigation: Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .
Advanced Question: What strategies address contradictions in reported biological activity of structurally related compounds?
Answer:
- Structure-activity relationship (SAR): Compare substituent effects using analogs like prenylated xanthones .
- Assay standardization: Use uniform cell lines (e.g., HEK293) and positive controls to minimize variability .
- Meta-analysis: Apply statistical tools (e.g., PCA) to reconcile divergent IC values in literature .
Example: A 2016 study resolved discrepancies in cytotoxicity data by controlling for solvent polarity .
Basic Question: What are the environmental hazards associated with this compound?
Answer:
- Ecotoxicity: Analogous allyl ethers show moderate toxicity to aquatic organisms (LC = 10–100 mg/L) .
- Biodegradation: Aerobic microbial degradation via β-oxidation of allyl chains .
- Waste disposal: Incinerate in a certified facility with scrubbing for CO/NO .
Advanced Question: How can computational methods predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations: Model transition states for nucleophilic substitutions at ether oxygen .
- MD simulations: Predict solubility and aggregation behavior in polar solvents .
- QSPR models: Corrate with experimental bioactivity data .
Validation: Compare predicted vs. experimental regioselectivity in epoxidation reactions .
Advanced Question: What mechanistic insights explain the compound’s susceptibility to oxidation?
Answer:
- Radical pathways: Allylic hydrogens are prone to H-abstraction, forming peroxides (confirmed via EPR) .
- Electrophilic attack: The electron-rich ether oxygen facilitates electrophilic addition (e.g., epoxidation) .
- Catalytic effects: Trace metals (e.g., Fe) accelerate degradation; use chelators like EDTA .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
